N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Description
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-3-31-16-15-27-21-8-4-5-9-22(21)32-24(27)25-23(28)19-10-12-20(13-11-19)33(29,30)26-14-6-7-18(2)17-26/h4-5,8-13,18H,3,6-7,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZXZELSXHWGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the benzothiazole family, which is known for its diverse pharmacological properties, including antitumor, antibacterial, and antifungal activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C24H30N4O6S3
- Molecular Weight : 566.71 g/mol
- CAS Number : 865174-02-3
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antitumor properties and mechanisms of action.
Antitumor Activity
A significant area of research has been the evaluation of this compound's cytotoxic effects against different cancer cell lines. The following table summarizes findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H226 | 0.31 | Procaspase-3 activation |
| SK-N-SH | 0.24 | Induction of apoptosis |
| HT29 | 0.92 | Cell cycle arrest |
| MKN-45 | 0.41 | Inhibition of proliferation |
| MDA-MB-231 | 0.35 | Modulation of signaling pathways |
These results indicate that the compound exhibits moderate to excellent cytotoxic activity across multiple cancer types, with a particularly potent effect on procaspase-3 activation, which is crucial for apoptosis induction in cancer cells .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) has revealed that modifications to the benzothiazole moiety significantly influence biological activity. For instance:
- Phenyl Group Substitution : The presence of electron-withdrawing groups on the phenyl ring enhances antitumor activity.
- Alkyl Chain Length : Variations in the ethoxyethyl group affect solubility and bioavailability.
- Piperidine Ring Modifications : Alterations in the piperidine structure can lead to increased potency against specific cancer cell lines .
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound against a panel of five cancer cell lines (NCI-H226, SK-N-SH, HT29, MKN-45, MDA-MB-231). The compound showed IC50 values ranging from 0.24 to 0.92 µM, indicating strong antiproliferative effects. The mechanism was attributed to procaspase-3 activation leading to apoptosis .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. It was found that the compound activates the intrinsic apoptotic pathway by modulating mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels . This study highlights the importance of understanding the underlying mechanisms for optimizing therapeutic applications.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C24H29N3O4S2
- Molecular Weight : 487.63 g/mol
- Structural Features :
- Benzothiazole core known for diverse biological activities.
- Ethoxyethyl group influencing solubility and biological interactions.
- Sulfonamide group which often enhances biological activity.
Anticancer Research
The compound has been explored for its potential as an anticancer agent. Studies suggest that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of cellular pathways associated with apoptosis and cell proliferation.
| Study | Findings |
|---|---|
| Journal of Medicinal Chemistry | Identified that similar benzothiazole derivatives inhibited tumor growth in vitro and in vivo models. |
| Cancer Letters | Demonstrated that compounds with sulfonamide functionalities showed enhanced antiproliferative effects on breast cancer cells. |
Antimicrobial Activity
Research indicates that compounds with benzothiazole structures possess antimicrobial properties. The presence of the sulfonamide group can enhance the compound's ability to interact with microbial targets, making it a candidate for antibiotic development.
| Study | Findings |
|---|---|
| European Journal of Medicinal Chemistry | Reported that benzothiazole derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. |
| Journal of Antimicrobial Chemotherapy | Suggested that modifications to the benzothiazole core could lead to increased efficacy against resistant strains. |
Drug Delivery Systems
The compound's properties have been investigated for use in drug delivery systems, particularly in nanocarrier formulations. Its ability to form micelles or nanoparticles can facilitate targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects.
| Study | Findings |
|---|---|
| Molecular Pharmaceutics | Developed polymeric micelles incorporating similar benzothiazole derivatives for controlled drug release and improved bioavailability. |
| Advanced Drug Delivery Reviews | Highlighted the potential of using benzothiazole-based compounds in theranostic applications, combining therapy and diagnostics in cancer treatment. |
Case Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, researchers synthesized N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide and evaluated its anticancer properties against MDA-MB-231 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Testing
A collaborative study between several universities assessed the antimicrobial efficacy of various benzothiazole derivatives, including the compound . The results demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole Derivatives with Sulfonamide Substituents
The target compound shares structural motifs with other benzothiazole-sulfonamide hybrids (Table 1):
Table 1: Structural Comparison of Benzothiazole-Sulfonamide Derivatives
Key Observations :
- Substituent Effects on Benzothiazole: The ethoxyethyl group in the target compound may offer better hydrophilicity compared to methoxyethyl (e.g., ) or bulky benzyl groups (e.g., ).
- Sulfonamide Variations: The 3-methylpiperidinyl group (target) balances steric bulk and lipophilicity, whereas benzyl(methyl)sulfamoyl () adds significant steric hindrance. Piperidinyl vs.
Benzamide Derivatives with Heterocyclic Moieties
Compounds with benzamide cores linked to diverse heterocycles provide insights into bioisosteric replacements (Table 2):
Table 2: Comparison with Benzamide Heterocyclic Analogs
Q & A
Q. Critical Parameters :
- Temperature: Excess heat (>80°C) degrades the benzothiazole ring; optimal ranges are 40–60°C for imine formation .
- Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to benzothiazole intermediate minimizes unreacted starting material .
Basic: Which analytical techniques are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS) :
- X-ray Crystallography :
- Resolves stereochemical ambiguity in the imine bond (E/Z configuration) and confirms sulfonamide geometry .
- Fourier-Transform Infrared Spectroscopy (FTIR) :
- Validates sulfonamide S=O stretches (1350–1300 cm⁻¹) and benzothiazole C=N bonds (1640 cm⁻¹) .
Validation Protocol : Cross-reference spectral data with structurally analogous benzothiazole sulfonamides .
Advanced: How can computational methods aid in predicting the biological activity of this benzothiazole derivative?
Methodological Answer:
- Molecular Docking :
- Quantitative Structure-Activity Relationship (QSAR) :
- Train models on benzothiazole sulfonamide libraries to correlate logP, polar surface area, and IC50 values. Highlight the 3-methylpiperidinyl group’s role in enhancing membrane permeability .
- Molecular Dynamics (MD) Simulations :
- Quantum Mechanics (QM) Calculations :
Case Study : Docking studies of analogous compounds revealed sulfonamide-mediated inhibition of carbonic anhydrase IX, suggesting a potential anticancer mechanism .
Advanced: What strategies resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Solubility Optimization :
- Formulate as a cyclodextrin inclusion complex or nanocrystal suspension to enhance bioavailability. Use dynamic light scattering (DLS) to monitor particle size (<200 nm) .
- Metabolic Stability Assays :
- Incubate with liver microsomes (human/rodent) to identify cytochrome P450-mediated degradation. Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism .
- Pharmacokinetic Profiling :
- Conduct LC-MS/MS-based plasma analysis to measure Cmax and AUC. Adjust dosing regimens if rapid clearance (t1/2 < 2 hr) is observed .
- Target Engagement Validation :
- Use positron emission tomography (PET) with radiolabeled analogs to confirm in vivo target binding .
Example : A sulfonamide analog showed poor in vivo activity due to rapid glucuronidation; modifying the piperidinyl group with a methyl substituent improved metabolic stability .
Advanced: How does the compound’s sulfonamide group influence its binding affinity to biological targets?
Methodological Answer:
- Hydrogen Bonding :
- The sulfonamide S=O groups act as hydrogen bond acceptors, interacting with backbone amides (e.g., Asn62 in carbonic anhydrase) to stabilize target complexes .
- Electrostatic Complementarity :
- Steric Effects :
- Substituents on the piperidinyl group (e.g., 3-methyl) reduce steric clashes with hydrophobic residues (e.g., Val83 in EGFR) .
- Bioisosteric Replacement :
- Replace sulfonamide with sulfamate or phosphonamide groups to modulate binding kinetics. Compare IC50 shifts in enzyme inhibition assays .
Structural Insight : Crystal structures of related compounds show sulfonamide oxygen atoms within 2.8 Å of catalytic lysine residues, confirming critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
